Bopindolol fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

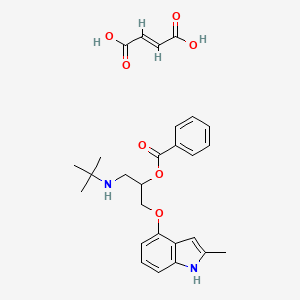

2D Structure

3D Structure of Parent

Properties

CAS No. |

79125-22-7 |

|---|---|

Molecular Formula |

C27H32N2O7 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |

InChI |

InChI=1S/C23H28N2O3.C4H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-13,18,24-25H,14-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

SRGXLPJWUNBTKJ-WLHGVMLRSA-N |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bopindolol Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a non-selective β-adrenergic receptor antagonist renowned for its long-acting therapeutic effects in the management of hypertension and other cardiovascular disorders. As a prodrug, it is hydrolyzed in the body to its active metabolite. This technical guide provides a comprehensive overview of the synthesis of bopindolol and its subsequent conversion to the pharmaceutically relevant fumarate salt. Detailed experimental protocols for each synthetic step are presented, alongside a thorough characterization of the final active pharmaceutical ingredient (API), bopindolol fumarate. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this important cardiovascular drug.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the bopindolol base, which is then converted to its fumarate salt to enhance its stability and bioavailability. The overall synthetic pathway is depicted below, followed by detailed experimental protocols for each stage.

Synthesis of Bopindolol Base

The synthesis of the bopindolol base is accomplished in three primary steps:

-

Epoxidation of 4-Hydroxy-2-methylindole: The initial step involves the reaction of 4-hydroxy-2-methylindole with epichlorohydrin to form the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole.

-

Ring-Opening of the Epoxide: The synthesized epoxide undergoes a ring-opening reaction with tert-butylamine to yield the amino-alcohol intermediate, 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole.

-

Esterification: The final step in the formation of the bopindolol base is the esterification of the secondary alcohol with benzoic anhydride.

Figure 1: Bopindolol Base Synthesis Workflow

Conversion to this compound

The final step involves the reaction of the bopindolol base with fumaric acid to form the stable fumarate salt.

Experimental Protocols

Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole

-

Materials: 4-Hydroxy-2-methylindole, epichlorohydrin, sodium hydroxide, and a suitable solvent (e.g., 1,4-dioxane and water)[1].

-

Procedure:

-

Dissolve 4-hydroxy-2-methylindole in a mixture of 1,4-dioxane and water[1].

-

Add a solution of sodium hydroxide[1].

-

Add epichlorohydrin to the reaction mixture and stir at room temperature[1].

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane)[1].

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product[1].

-

Purify the product by flash chromatography.

-

Step 2: Synthesis of 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole

-

Materials: 4-(Oxiran-2-ylmethoxy)-2-methyl-1H-indole, tert-butylamine, and a suitable solvent (e.g., methanol).

-

Procedure:

-

Dissolve 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole in methanol.

-

Add an excess of tert-butylamine to the solution.

-

Heat the reaction mixture at reflux and monitor by TLC.

-

Once the reaction is complete, remove the solvent and excess tert-butylamine under reduced pressure.

-

The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.

-

Step 3: Synthesis of Bopindolol Base

-

Materials: 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole, benzoic anhydride, and a suitable solvent and base (e.g., pyridine).

-

Procedure:

-

Dissolve 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methyl-1H-indole in pyridine.

-

Add benzoic anhydride to the solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude bopindolol base.

-

Purify the product by column chromatography.

-

Step 4: Preparation of this compound

-

Materials: Bopindolol base, fumaric acid, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the purified bopindolol base in warm ethanol.

-

In a separate flask, dissolve an equimolar amount of fumaric acid in warm ethanol.

-

Add the fumaric acid solution to the bopindolol base solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated this compound by filtration.

-

Wash the crystals with cold ethanol and dry under vacuum.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are employed for this purpose.

Figure 2: this compound Characterization Workflow

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₂N₂O₇ | [2][3] |

| Molecular Weight | 496.6 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Data not available in search results |

Spectroscopic and Chromatographic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: While specific experimental data for this compound is not available in the provided search results, the expected proton signals would correspond to the aromatic protons of the indole and benzoate rings, the methyl group on the indole ring, the protons of the propyl chain, the tert-butyl group, and the vinyl protons of fumaric acid.

-

¹³C NMR: Similarly, specific experimental data is unavailable. The expected carbon signals would include those from the aromatic rings, the carbonyl group of the ester, the carbons of the propyl chain, the tert-butyl group, the indole methyl group, and the carboxylic acid and vinyl carbons of fumaric acid.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (indole) |

| ~3000-2800 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1600 | C=C stretching (aromatic) |

| ~1200 | C-O stretching (ether/ester) |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak corresponding to the bopindolol base, as the fumaric acid would likely not be observed under typical ionization conditions.

-

Bopindolol Base (C₂₃H₂₈N₂O₃):

-

Calculated Molecular Weight: 380.48 g/mol [3]

-

Expected [M+H]⁺: m/z 381.21

-

2.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for assaying its concentration in pharmaceutical formulations. A typical reversed-phase HPLC method would be employed.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 20 µL |

Conclusion

This technical guide has outlined the synthetic pathway and characterization of this compound. The provided experimental protocols offer a foundation for the laboratory synthesis of this important pharmaceutical compound. The characterization data, while based on expected values due to the lack of specific experimental results in the provided search information, serves as a guide for the analytical confirmation of the synthesized product. Further research to obtain and publish detailed experimental characterization data would be a valuable contribution to the scientific community.

References

- 1. EP0138575B1 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein - Google Patents [patents.google.com]

- 2. This compound | C27H32N2O7 | CID 13302095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Bopindolol Fumarate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Chemical Identity and Structure

Bopindolol is an ester prodrug of the beta-blocker pindolol.[1] It is a non-selective beta-adrenergic antagonist that also exhibits intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[2][3] The fumarate salt is a common pharmaceutical formulation.

| Identifier | Data | Reference |

| IUPAC Name | (E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | [4] |

| Chemical Formula | C27H32N2O7 | [4] |

| Molecular Weight | 496.6 g/mol | [4] |

| CAS Number | 79125-22-7 | [4] |

| Canonical SMILES | CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O | [4] |

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical as they influence formulation design, manufacturing processes, and the drug's ultimate bioavailability.[5]

| Property | Value | Source / Method | Reference |

| Physical State | Solid | Experimental | [1] |

| Melting Point | 152–153 °C | For malonate salt | [1] |

| pKa (Strongest Basic) | 9.29 | Chemaxon Prediction (for Bopindolol base) | [1] |

| LogP (Octanol/Water) | 4.45 - 4.7 | ALOGPS / Chemaxon Prediction (for Bopindolol base) | [1][3] |

| Water Solubility | 0.0016 mg/mL | ALOGPS Prediction (for Bopindolol base) | [1] |

| Solubility (Other) | Soluble in ether, methylene chloride | Experimental (for Bopindolol base) | [6] |

Note: Some experimental data, such as melting point and water solubility, are reported for different salt forms (e.g., malonate) or predicted for the free base. These values should be considered indicative for the fumarate salt.

Mechanism of Action & Signaling Pathway

Bopindolol functions as a non-selective antagonist of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2][7] By blocking these receptors, primarily in the heart and juxtaglomerular apparatus, it inhibits the downstream effects of catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure.[1] Its action on β2 receptors also inhibits the production of renin, thereby downregulating the renin-angiotensin-aldosterone system, which prevents vasoconstriction and water retention.[1][8] Bopindolol also shows affinity for certain serotonin receptors, such as 5-HT1A.[2][3]

Experimental Protocols

Precise determination of physicochemical properties requires standardized experimental protocols. While specific internal validation reports for this compound are proprietary, the following outlines general, widely accepted methodologies for key parameters.[5][9]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is a critical parameter for drug development. The shake-flask method is a gold standard for its determination.[10]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, buffer solutions at various pH levels) in a sealed container.

-

Equilibration: The container is agitated in a constant-temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25°C or 37°C).

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for understanding a drug's ionization state at different physiological pH values, which affects its solubility, absorption, and distribution.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol), to ensure complete dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve using derivative plots. Semiautomated potentiometric systems are commonly used for this purpose.[11]

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic behavior.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the drug between the two immiscible layers and then allowed to stand until the phases are completely separated.

-

Analysis: The concentration of Bopindolol in both the n-octanol and aqueous layers is measured using an appropriate analytical technique like HPLC or UV-Vis spectrophotometry.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the drug's concentration in the octanol phase to its concentration in the aqueous phase.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bopindolol - Wikipedia [en.wikipedia.org]

- 4. This compound | C27H32N2O7 | CID 13302095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. Bopindolol [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry [ouci.dntb.gov.ua]

- 11. ajptonline.com [ajptonline.com]

Bopindolol fumarate mechanism of action in cardiovascular research

An In-depth Technical Guide to the Mechanism of Action of Bopindolol Fumarate in Cardiovascular Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity, clinically utilized for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] As a prodrug, bopindolol is metabolized into its primary active form, the pindolol derivative 18-502, which exerts the majority of the pharmacological effects.[3][4] Its mechanism of action is multifaceted, primarily involving competitive, non-selective blockade of β1- and β2-adrenergic receptors, coupled with a unique intrinsic sympathomimetic activity (ISA).[5][6] This partial agonism results in a baseline level of receptor stimulation, which modulates its hemodynamic profile compared to β-blockers lacking ISA. Additionally, bopindolol and its metabolites interact with serotonin receptors, notably acting as antagonists at 5-HT1A receptors. This technical guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Pharmacokinetics and Metabolism

Bopindolol itself is a prodrug, which undergoes extensive first-pass metabolism in the liver to yield its active metabolites.[3] The primary active metabolite is 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole), a hydrolyzed form that is structurally similar to pindolol and possesses potent β-blocking activity.[4][7] Another metabolite, 20-785 , also contributes to the overall effect but to a lesser extent.[7] The conversion to these active forms results in a delayed onset but prolonged duration of action, allowing for once-daily dosing.[3][8] The active metabolite 18-502 is significantly more potent than the parent compound, bopindolol.[4]

Core Mechanism of Action at Adrenergic Receptors

The cardiovascular effects of bopindolol are primarily mediated through its interaction with the β-adrenergic signaling cascade.

Non-selective β-Adrenoceptor Antagonism

Bopindolol's active metabolite, 18-502, is a potent competitive antagonist at both β1- and β2-adrenergic receptors.[5][7]

-

β1-Adrenoceptor Blockade: Primarily located in cardiac tissue, blockade of these receptors by bopindolol antagonizes the effects of catecholamines (epinephrine and norepinephrine). This leads to a reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and cardiac output, particularly during sympathetic stimulation (e.g., exercise).[1][9]

-

β2-Adrenoceptor Blockade: In the juxtaglomerular apparatus of the kidney, β-receptors (predominantly β1 but with β2 contribution) stimulate renin release. By blocking these receptors, bopindolol reduces plasma renin activity, which in turn decreases the production of angiotensin II and aldosterone.[5][10] This contributes to its antihypertensive effect by reducing vasoconstriction and sodium/water retention.

Intrinsic Sympathomimetic Activity (ISA)

A defining characteristic of bopindolol (via its active metabolite) is its intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist.[8][11] Unlike pure antagonists that render the receptor inactive, a partial agonist provides a low level of receptor stimulation.[11]

-

At Rest: When sympathetic tone is low, the partial agonist activity of bopindolol can lead to a heart rate and cardiac output that are higher than those seen with β-blockers lacking ISA.[11]

-

During Exercise: When sympathetic tone is high and catecholamine levels are elevated, bopindolol acts as a competitive antagonist, blocking the excessive stimulation and blunting the exercise-induced tachycardia.[12]

-

Vascular Effects: The ISA at β2-receptors located on vascular smooth muscle is believed to contribute to vasodilation.[13] This partial stimulation can lead to a reduction in peripheral vascular resistance over the long term, which is a key component of its antihypertensive efficacy.[13]

References

- 1. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the acute haemodynamic effects of bopindolol and propranolol at rest and during supine exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a new long-acting beta-blocker bopindolol (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haemodynamic effects of short-term treatment with bopindolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vasodilating properties of beta-adrenoceptor blockers with intrinsic sympathomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]

Bopindolol Fumarate: A Comprehensive Technical Guide for Researchers

CAS Number: 79125-22-7

Chemical Name: (E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

This technical guide provides an in-depth overview of Bopindolol fumarate, a non-selective β-adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document consolidates key data on its physicochemical properties, pharmacology, pharmacokinetics, and clinical applications. It also includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound.

Physicochemical Properties

This compound is the fumarate salt of Bopindolol. As a prodrug, Bopindolol is converted in the body to its active metabolite, pindolol.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C27H32N2O7 | [2] |

| Molecular Weight | 496.6 g/mol | [2] |

| CAS Number | 79125-22-7 | [2] |

| Appearance | Solid | [3] |

| Water Solubility | 3.3 mg/mL (malonate salt) | [1] |

| logP (Predicted) | 4.45 - 4.7 | [1] |

| pKa (Strongest Acidic) | 16.8 (Predicted) | [1] |

| pKa (Strongest Basic) | 9.5 (Predicted) | [1] |

Pharmacology

Bopindolol is a non-selective antagonist of β1- and β2-adrenergic receptors with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][5] It also exhibits low affinity for the β3-adrenergic receptor.[4] The active metabolite of Bopindolol, pindolol, also interacts with serotonin receptors, specifically acting as a 5-HT1A and 5-HT1B receptor antagonist.[6][7] This dual action on both adrenergic and serotonergic systems contributes to its overall pharmacological profile.

Mechanism of Action

Bopindolol exerts its therapeutic effects primarily through the antagonism of β-adrenergic receptors. By blocking these receptors, it inhibits the actions of catecholamines like epinephrine and norepinephrine. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Its partial agonist activity means that it can cause a slight activation of the β-adrenergic receptors, which may mitigate some of the adverse effects associated with complete β-blockade, such as bradycardia.

The interaction of its active metabolite, pindolol, with 5-HT1A receptors is of particular interest in the context of neuropsychopharmacology. Pindolol's antagonist activity at presynaptic 5-HT1A autoreceptors can lead to an increase in serotonin release, which is a mechanism being explored for augmenting the effects of antidepressant medications.[7]

Pharmacodynamics

The pharmacodynamic properties of Bopindolol and its active metabolite have been characterized through various in vitro and in vivo studies. The following table summarizes key binding affinity (pKi) and antagonist potency (pA2) values.

| Compound | Receptor | pKi / pA2 Value | Study Details | Source |

| Bopindolol | β1-Adrenoceptor | pKi: 7.44 ± 0.12 | Radioligand binding assay in COS-7 cells | [8] |

| Bopindolol | β2-Adrenoceptor | More selective for β2 than β1 | Radioligand binding assay in rat brain and heart | [8] |

| Metabolite 18-502 | β-Adrenoceptors | Higher pKi and pA2 than Bopindolol | Radioligand binding assay and pharmacological assessment | [8] |

| Pindolol | 5-HT1A Receptor | Ki: 6.4 nmol/L | Radioligand binding assay in CHO-h5-HT1A cells | [9] |

| Pindolol | 5-HT1A Receptor | Ki: 8.9 nM | Receptor binding assay | [6] |

| Pindolol | 5-HT1B Receptor | IC50: 6.8 nM | Receptor binding assay | [6] |

Signaling Pathways

The signaling pathways affected by Bopindolol are primarily those downstream of β-adrenergic and 5-HT1A receptors.

β-Adrenergic Receptor Signaling

Bopindolol, as a β-blocker, antagonizes the G-protein coupled β-adrenergic receptors. This action inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and consequently, decreased protein kinase A (PKA) activity.

5-HT1A Receptor Signaling

The active metabolite of Bopindolol, pindolol, acts as an antagonist at presynaptic 5-HT1A autoreceptors. This action blocks the negative feedback mechanism on serotonin release, leading to increased synaptic serotonin levels.

Pharmacokinetics

Bopindolol is well-absorbed after oral administration and is rapidly hydrolyzed to its active metabolite. The pharmacokinetic parameters of hydrolyzed bopindolol have been studied in various populations.

| Parameter | Young Healthy Men (n=17) | Elderly Healthy Men (n=20) | Source |

| t½β (h) | Increased by 40% in elderly | Increased by 40% vs. young | [10] |

| AUC(0-24h) | Increased by 26% in elderly | Increased by 26% vs. young | [10] |

| Cmax | Not significantly different | Not significantly different | [10] |

| tmax | Not significantly different | Not significantly different | [10] |

| CL/f | Not significantly different | Not significantly different | [10] |

| Absolute Bioavailability | ~70% | - | [11] |

Clinical Efficacy and Safety

Bopindolol has been investigated in numerous clinical trials, primarily for the treatment of hypertension.

Efficacy in Hypertension

Clinical studies have demonstrated that Bopindolol, administered once daily, effectively reduces blood pressure in patients with mild to moderate essential hypertension.[12][13]

-

In a multi-center, single-blind, placebo-controlled trial with 44 hypertensive patients, Bopindolol (1-2 mg daily) significantly reduced supine blood pressure from a mean of 169/103 mmHg to 136/85 mmHg after 12 weeks of treatment.[2]

-

Another study involving 13 hypertensive patients showed a significant reduction in blood pressure with a mean effective dose of 2.2 mg per day.[13]

-

A double-blind study comparing Bopindolol with metoprolol in 86 hypertensive patients found both drugs to be equally effective in controlling blood pressure, with 70% of patients achieving a diastolic pressure below 95 mmHg in monotherapy.[12]

Safety and Tolerability

Bopindolol is generally well-tolerated. The incidence of adverse effects has been reported as low in clinical trials.[12][13]

A dose-response study in 115 hypertensive patients observed a trend toward an increase in the incidence of side effects with increasing dosage (0.5 mg, 1.0 mg, 2.0 mg).[4] However, specific frequencies of adverse events are not consistently reported across all studies. Commonly reported side effects for beta-blockers include fatigue, dizziness, and bradycardia.

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is a representative method for determining the binding affinity of Bopindolol and its metabolites to β-adrenergic receptors, based on published studies.[8]

Objective: To determine the pKi values of Bopindolol and its metabolites for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from rat heart (rich in β1) and rat lung (rich in β2) or from cells expressing recombinant human β1- and β2-adrenoceptors (e.g., COS-7 cells).

-

Radioligands: [³H]CGP 12177 (non-selective β-antagonist) or [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP).

-

This compound and its metabolites (e.g., 18-502).

-

Non-labeled ligands for determining non-specific binding (e.g., propranolol).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the incubation buffer. Determine the protein concentration of the membrane suspension.

-

Binding Assay: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of the radioligand (e.g., 50 pM [¹²⁵I]ICYP or 1 nM [³H]CGP 12177) and varying concentrations of the competing ligand (Bopindolol or its metabolites).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 values (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HPLC Method for Determination of Bopindolol

The following is a representative HPLC method for the determination of Bopindolol in pharmaceutical preparations, based on published methods for related compounds.[14][15]

Objective: To quantify the amount of Bopindolol in a pharmaceutical formulation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to a specific pH with phosphoric acid).

-

This compound reference standard.

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Transfer a portion of the powder equivalent to a known amount of Bopindolol to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the Bopindolol peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of Bopindolol in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Synthesis

The synthesis of Bopindolol typically involves a multi-step process. A general synthetic route is outlined below.

Conclusion

This compound is a well-characterized, long-acting, non-selective β-adrenergic receptor antagonist with partial agonist activity. Its established efficacy and good tolerability profile have made it a valuable therapeutic option for the management of hypertension. The dual action of its active metabolite on both the adrenergic and serotonergic systems presents intriguing possibilities for its use in other therapeutic areas. This technical guide provides a comprehensive summary of the available data on this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C27H32N2O7 | CID 13302095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid (EVT-12556827) [evitachem.com]

- 4. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]

- 7. Pindolol - Wikipedia [en.wikipedia.org]

- 8. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of a new long-acting beta-blocker bopindolol (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of bopindolol using the flow injection technique coupled with solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of bopindolol in pharmaceuticals by capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Bopindolol Fumarate: A Technical Overview of its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the molecular structure and weight of bopindolol fumarate, a non-selective β-adrenoceptor antagonist. The information is presented to support research and development activities in the pharmaceutical sciences.

Molecular and Physical Data

This compound is the salt of bopindolol and fumaric acid. Bopindolol itself is an ester prodrug of pindolol, a known beta-blocker.[1][2] The key quantitative data for bopindolol and its fumarate salt are summarized below.

| Property | Bopindolol Base | Fumaric Acid | This compound |

| Molecular Formula | C₂₃H₂₈N₂O₃[3][4] | C₄H₄O₄[3] | C₂₇H₃₂N₂O₇[5][6] |

| Molecular Weight | 380.48 g/mol [2][3][4] | 116.07 g/mol [3] | 496.6 g/mol [5] |

| IUPAC Name | [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | Fumaric acid | (E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate[5] |

Mechanism of Action: Signaling Pathway

Bopindolol is a prodrug that is converted to its active metabolite, pindolol. Pindolol functions as a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[7][8] It also exhibits intrinsic sympathomimetic activity (ISA) and interacts with serotonin 5-HT receptors.[7][8]

The primary antihypertensive effect is achieved through the blockade of β1 receptors in the heart and kidneys. This action initiates a signaling cascade that affects the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Signaling pathway of Bopindolol's active metabolite, Pindolol.

Experimental Protocols

Detailed experimental protocols for the characterization and analysis of bopindolol can be found in the cited literature. Key methodologies include:

-

High-Performance Liquid Chromatography (HPLC): Used for the determination of bopindolol in plasma.

-

Radioligand Binding Assays: Employed to study the dissociation of bopindolol from β1-adrenoceptors.[9]

-

Clinical Pharmacological Studies: Involving the assessment of cardiac β-adrenoceptor blockade and effects on plasma renin activity in human subjects.[10]

For specific, detailed protocols, researchers are encouraged to consult the primary scientific publications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bopindolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Bopindolol [drugfuture.com]

- 5. This compound | C27H32N2O7 | CID 13302095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C27H32N2O7 | CID 13302095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bopindolol is a slowly dissociating beta 1-adrenoceptor antagonist when compared to other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Bopindolol Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a non-selective β-adrenoceptor antagonist that acts as a prodrug, being rapidly metabolized to its active form, pindolol.[1] This guide provides an in-depth overview of the preclinical pharmacology of bopindolol fumarate, summarizing key findings from in vitro and in vivo studies. It covers its mechanism of action, receptor binding affinity, pharmacodynamics, and the pharmacological properties of its primary metabolites. The information is presented to support further research and development of this compound.

Introduction

Bopindolol is a potent, long-acting beta-blocker characterized by its non-selective antagonism of β1- and β2-adrenergic receptors.[2] A key feature of bopindolol is its intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity.[3][4] This property allows it to produce a low level of receptor stimulation while simultaneously blocking the effects of more potent endogenous agonists like epinephrine and norepinephrine.[5][6] Additionally, bopindolol exhibits membrane-stabilizing activity and interacts with serotonin 5-HT1A and 5-HT1B receptors.[2][3][7] The sustained action of bopindolol is attributed to its active metabolites, 18-502 and 20-785, which also possess significant beta-blocking properties.[3][8]

Mechanism of Action

Bopindolol exerts its pharmacological effects primarily through the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[2] As a prodrug, it is converted to the active compound pindolol.[5] The blockade of β1-adrenergic receptors, located predominantly in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output.[5] The antagonism of β2-adrenergic receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[5]

Signaling Pathway

The binding of bopindolol (as its active form, pindolol) to β-adrenergic receptors antagonizes the activation of adenylyl cyclase by catecholamines. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activation of protein kinase A (PKA). The downstream effects include modulation of calcium channels and other cellular proteins involved in cardiac muscle contraction and smooth muscle relaxation.

Pharmacodynamics

The pharmacodynamic profile of bopindolol is defined by its beta-blocking potency, partial agonist activity, and membrane-stabilizing effects.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of bopindolol and its metabolites for β-adrenergic receptors. The negative logarithm of the inhibitory constant (pKi) is a measure of binding affinity, with higher values indicating greater affinity.

| Compound | Receptor Subtype | Tissue/Cell Line | pKi Value (mean ± SEM) | Reference |

| Bopindolol | β1-AR | COS-7 Cells | 7.44 ± 0.12 | [9] |

| β2-AR | Bovine Mesenteric Artery | 7.70 ± 0.13 | [10] | |

| Metabolite 18-502 | β1-AR | COS-7 Cells | 9.38 ± 0.31 | [9] |

| β2-AR | Bovine Mesenteric Artery | 8.07 ± 0.13 | [10] | |

| Metabolite 20-785 | β1-AR | COS-7 Cells | 6.65 ± 0.16 | [9] |

| β2-AR | Bovine Mesenteric Artery | 8.20 ± 0.24 | [10] | |

| Propranolol (Reference) | β1-AR | COS-7 Cells | 9.02 ± 0.04 | [9] |

| Pindolol (Reference) | β1-AR | COS-7 Cells | 8.17 ± 0.15 | [9] |

| Atenolol (Reference) | β1-AR | COS-7 Cells | 5.55 ± 0.14 | [9] |

| Metoprolol (Reference) | β1-AR | COS-7 Cells | 5.99 ± 0.13 | [9] |

Table 1: Receptor Binding Affinities (pKi) of Bopindolol and its Metabolites.

In Vitro Studies

Studies using isolated guinea pig tissues have provided valuable insights into the functional activity of bopindolol and its metabolites.

| Parameter | Bopindolol | Metabolite 18-502 | Metabolite 20-785 | Propranolol (Reference) | Reference |

| β-Blocking Potency (vs. Isoproterenol) | |||||

| Isolated Atria (β1) | 1.1-2.8x | 34.7-38.0x | 0.5x | 1x | [3] |

| Isolated Trachea (β2) | 14.1x | 29.0x | 0.1x | 1x | [3] |

Table 2: Relative Beta-Blocking Potency of Bopindolol and its Metabolites Compared to Propranolol in Isolated Guinea Pig Tissues.

In Vivo Studies

Preclinical in vivo studies have been conducted in various animal models to assess the pharmacodynamic effects of bopindolol.

| Animal Model | Effect | Dosage | Observations | Reference |

| Pithed Rats | Hypotensive Effect | 3.0 mg/kg | ~8 mmHg decrease in diastolic blood pressure. | [11] |

| Heart Rate | Dose-dependent decrease. | The hypotensive effect was independent of β-adrenoceptors. | [11] | |

| Anesthetized Open Chest Dogs | Anti-tachycardic Action (vs. Isoproterenol) | N/A | Metabolite 18-502 was 19x more potent than propranolol. | [8] |

| Inhibition of Myocardial Oxygen Consumption Increase (vs. Isoproterenol) | N/A | Metabolite 18-502 was 34x more potent than propranolol. | [8] |

Table 3: In Vivo Pharmacodynamic Effects of Bopindolol and its Metabolites.

Intrinsic Sympathomimetic Activity (ISA)

Bopindolol and its metabolites exhibit partial agonist activity, which was demonstrated in pithed rats where they caused a dose-dependent increase in heart rate that was inhibited by propranolol.[3] This intrinsic sympathomimetic activity is a key feature that differentiates bopindolol from many other beta-blockers and may contribute to a more favorable side-effect profile, particularly concerning resting heart rate.[3][6]

Membrane Stabilizing Activity (MSA)

Bopindolol and its metabolite 18-502 have been shown to be more potent membrane stabilizers than propranolol.[3] This property, which is related to the blockade of sodium channels, is typically observed at higher concentrations and its clinical relevance for beta-blockers is generally considered minimal except in cases of overdose.[3][12][13] The metabolite 20-785 exhibits only a minimal membrane-stabilizing effect.[3]

Pharmacokinetics

Bopindolol is a prodrug that is rapidly and extensively metabolized to its active form, pindolol.[1] The pharmacokinetic properties of pindolol have been studied in several animal species.

| Species | Absorption | First-Pass Effect | Half-life | Excretion | Reference |

| Mouse | Good | N/A | N/A | Species-specific | [14] |

| Rat | Good | N/A | N/A | Mainly biliary | [14][15] |

| Dog | Good | N/A | Biphasic: 8 min & 3 hr | Equal in feces and urine | [14][15] |

| Rhesus Monkey | Slower than rat/dog | N/A | N/A | Mainly renal | [14][15] |

| Human | Rapid | 12-25% | ~3-4 hours | Species-specific | [14] |

Table 4: Comparative Pharmacokinetics of Pindolol (Active Moiety of Bopindolol) in Different Species.

The long duration of action of bopindolol is attributed to the potent and persistent activity of its metabolites, 18-502 and 20-785.[3]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

A typical protocol involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (bopindolol).[16] After reaching equilibrium, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[16]

Isolated Tissue Experiments (Guinea Pig Atria/Trachea)

These experiments assess the functional antagonist activity of a compound.

In this setup, an isolated tissue, such as the guinea pig right atrium (rich in β1 receptors) or trachea (rich in β2 receptors), is mounted in an organ bath.[3][17] The tissue's response to a β-agonist like isoproterenol is measured (e.g., change in heart rate or muscle relaxation). Subsequently, the tissue is exposed to bopindolol, and the agonist challenge is repeated. The extent to which bopindolol inhibits the agonist-induced response is a measure of its functional antagonist potency.[3]

Conclusion

This compound is a non-selective beta-blocker with a distinct preclinical pharmacological profile characterized by its prodrug nature, long duration of action, intrinsic sympathomimetic activity, and membrane-stabilizing properties. Its active metabolites, particularly 18-502, contribute significantly to its potent and sustained beta-blocking effects. The preclinical data summarized in this guide provide a solid foundation for understanding the multifaceted mechanism of action of bopindolol and for guiding further research and clinical development. The detailed experimental methodologies and summarized quantitative data offer valuable resources for researchers in the field of cardiovascular pharmacology.

References

- 1. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Beta-blocking actions and the partial agonist activity of bopindolol, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hypotensive effect of bopindolol in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 13. Changing beta-blockers in heart failure: when is a class not a class? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of pindolol in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Observation of the Systolic Function of Isolated Right Atria from Guinea Pigs [app.jove.com]

Bopindolol Fumarate: A Technical Whitepaper on a Long-Acting Pindolol Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2][3][4] It functions as a prodrug, being rapidly metabolized in the body to its active hydrolysed form, which is structurally analogous to the well-characterized β-blocker, pindolol.[1][3] This strategic chemical modification allows for a prolonged duration of action, making it suitable for once-daily administration in the management of conditions such as hypertension.[5][6] This technical guide provides an in-depth overview of bopindolol fumarate, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profile, and the experimental methodologies used in its characterization.

Mechanism of Action

Bopindolol's therapeutic effects are attributable to its active metabolite, which acts as a non-selective antagonist at both β1- and β2-adrenergic receptors.[4][7] By competitively blocking these receptors, it inhibits the effects of catecholamines like epinephrine and norepinephrine.[7] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[8] A unique feature of bopindolol, inherited from its active metabolite, is its intrinsic sympathomimetic activity (ISA), meaning it can also partially activate β-receptors.[4] This partial agonism may mitigate some of the adverse effects associated with complete β-blockade, such as bradycardia.[4]

Prodrug Conversion

Bopindolol is an ester prodrug that undergoes hydrolysis to its active form. While the specific esterases involved in this biotransformation are not extensively detailed in the available literature, the process is known to be rapid and extensive.[1][3]

Beta-Adrenergic Receptor Signaling Pathway

The active metabolite of bopindolol antagonizes the β-adrenergic signaling cascade. Upon binding of an agonist like norepinephrine, β-adrenergic receptors activate a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility. By blocking the receptor, bopindolol's active metabolite prevents this cascade.

Quantitative Data

Receptor Binding Affinities

The binding affinities of bopindolol, its metabolites, and pindolol for β1- and β2-adrenergic receptors have been determined using radioligand binding assays. The pKi values from a study using COS-7 cell membranes transiently expressing these receptors are summarized below.[1] The pKi value is the negative logarithm of the Ki (inhibitory constant), so a higher pKi indicates a higher binding affinity.

| Compound | Receptor Subtype | pKi (mean ± SEM) | Ki (nM) (Calculated) |

| Bopindolol | β1-AR | 7.44 ± 0.12 | 36.3 |

| Metabolite 1 (18-502) | β1-AR | 9.38 ± 0.31 | 0.42 |

| Metabolite 2 (20-785) | β1-AR | 6.65 ± 0.16 | 223.9 |

| Pindolol | β1-AR | 8.17 ± 0.15 | 6.76 |

| Bopindolol | β2-AR | Not specified, but rank order of pKi values is the same as for β1-ARs | - |

| Metabolite 1 (18-502) | β2-AR | Not specified, but rank order of pKi values is the same as for β1-ARs | - |

| Metabolite 2 (20-785) | β2-AR | Not specified, but rank order of pKi values is the same as for β1-ARs | - |

| Pindolol | β2-AR | Not specified, but rank order of pKi values is the same as for β1-ARs | - |

Note: Ki values were calculated from the pKi values using the formula Ki = 10^(-pKi) M and converted to nM.

Pharmacokinetic Parameters

Bopindolol is characterized by a slow onset and long duration of action.[9] Its oral bioavailability is approximately 70%.[9] A study on the steady-state pharmacokinetics of the active hydrolyzed metabolite of bopindolol in young and elderly men revealed age-related changes.[5]

| Parameter | Young Men (n=17) | Elderly Men (n=20) | % Change in Elderly |

| t1/2 β (half-life) | - | - | +40% |

| AUC(0-24h) | - | - | +26% (unadjusted), +41% (weight-adjusted) |

| Cmax | Not altered (unadjusted) | Significantly different (weight-adjusted) | +29% (weight-adjusted) |

| CL/f (apparent clearance) | Not altered (unadjusted) | Significantly different (weight-adjusted) | -30% (weight-adjusted) |

Data adapted from Holmes et al., 1991.[5]

The pharmacokinetics of pindolol, the parent compound of bopindolol's active metabolite, have been extensively studied. It has a high bioavailability due to a low first-pass effect and moderate metabolism.[10]

Pharmacodynamic Effects

In a clinical trial with hypertensive subjects, a single oral dose of 2 mg of bopindolol led to a fall in cardiac output (-12% ± 2%) and heart rate (-11% ± 2%).[8] Twenty-four hours after administration, mean arterial pressure and systemic vascular resistance were reduced by 12% ± 2% and 12% ± 5%, respectively.[8] After three weeks of treatment, the mean arterial pressure had fallen by 9% ± 2%.[8] In animal studies, bopindolol (3.0 mg/kg) produced a decrease in diastolic blood pressure of about 8 mmHg in pithed rats.[11]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors (Representative Protocol)

This protocol is a representative example based on general methodologies for radioligand binding assays.[12][13][14]

Objective: To determine the binding affinity (Ki) of bopindolol and its metabolites for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., transfected COS-7 cells).[1]

-

Radioligand (e.g., [125I]iodocyanopindolol).[2]

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding competitor (e.g., propranolol).

-

Test compounds (bopindolol, metabolites, pindolol) at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a lysis buffer and isolate the membrane fraction by differential centrifugation.[12] Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hypotensive Effect in Pithed Rats (Representative Protocol)

This protocol is based on a study by Tanaka et al. (1993).[11]

Objective: To assess the hypotensive effect of bopindolol.

Animals: Male Wistar rats.

Procedure:

-

Animal Preparation: Anesthetize the rats and pith them by inserting a steel rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system. This procedure eliminates reflex changes in heart rate and blood pressure.

-

Instrumentation: Cannulate the trachea for artificial respiration. Insert catheters into a femoral vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.

-

Drug Administration: Administer bopindolol intravenously at different doses (e.g., 0.3, 1, and 3 mg/kg).

-

Measurement: Continuously record diastolic blood pressure and heart rate.

-

Data Analysis: Compare the changes in diastolic blood pressure and heart rate from baseline after the administration of bopindolol.

Synthesis of this compound (General Representative Steps)

While a specific detailed protocol for this compound synthesis is not publicly available, the general synthesis of similar β-blockers involves the following key steps, as exemplified by the synthesis of (S)-bisoprolol.[15]

-

Synthesis of the Epoxide Precursor: The indole starting material is reacted with an epoxide-forming reagent, such as epichlorohydrin, in the presence of a base.

-

Ring Opening of the Epoxide: The resulting epoxide is then reacted with an excess of the appropriate amine (in the case of bopindolol, tert-butylamine) to open the epoxide ring and form the aminopropanol side chain.

-

Esterification: The hydroxyl group on the aminopropanol side chain is then esterified with benzoic acid or a derivative thereof.

-

Salt Formation: The final bopindolol free base is reacted with fumaric acid in a suitable solvent to form the fumarate salt, which often has improved stability and solubility.

Conclusion

This compound is a well-characterized prodrug of a non-selective β-blocker with intrinsic sympathomimetic activity. Its formulation as a prodrug confers a long duration of action, allowing for effective once-daily dosing in the management of hypertension. The extensive preclinical and clinical data demonstrate its efficacy in reducing blood pressure and its distinct pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of bopindolol and other long-acting β-adrenoceptor antagonists.

References

- 1. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypotensive effect of bopindolol in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Interaction of Bopindolol Fumarate with 5-HT Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between bopindolol fumarate and its active metabolite, pindolol, with serotonin (5-HT) receptors. This document consolidates key quantitative data, details common experimental methodologies, and visualizes the critical signaling pathways involved in these interactions.

Quantitative Analysis of Bopindolol and Metabolites at 5-HT Receptors

Bopindolol, a non-selective beta-adrenergic antagonist, and its active metabolites also exhibit notable affinity for serotonergic receptors, particularly the 5-HT1A and 5-HT1B subtypes. The following tables summarize the available quantitative data on the binding affinities and functional activities of these compounds.

Table 1: Binding Affinities (pKi) of Bopindolol and its Metabolites at the 5-HT1B Receptor

| Compound | Receptor | Tissue Source | Radioligand | pKi | Reference |

| Bopindolol | 5-HT1B | Rat Brain & Heart | [3H]CGP12177 / [125I]ICYP | Less selective for 5-HT1B than β2 | [1] |

| Metabolite 18-502 | 5-HT1B | Rat Brain & Heart | [3H]CGP12177 / [125I]ICYP | Higher than Bopindolol | [1] |

| Metabolite 20-785 | 5-HT1B | Rat Brain & Heart | [3H]CGP12177 / [125I]ICYP | Lower than Metabolite 18-502 | [1] |

Table 2: Binding Affinities (Ki) and Functional Data of Pindolol (Active Metabolite of Bopindolol) at the 5-HT1A Receptor

| Compound | Parameter | Receptor/System | Value | Reference |

| (-)-Pindolol | Ki | Human 5-HT1A (CHO cells) | 6.4 nmol/L | [2] |

| (-)-Pindolol | Efficacy (vs. 5-HT) | [35S]-GTPγS binding | 20.3% | [2] |

| Pindolol | pIC50 (Antagonism of 5-HT) | [35S]-GTPγS binding (dentate gyrus) | 5.82 | [3] |

| (-)-Pindolol | Functional Activity | cAMP accumulation (HeLa cells) | Silent Antagonist | [4] |

Note: Bopindolol is a prodrug that is rapidly metabolized to its active form, which is structurally similar to pindolol. Much of the research on the 5-HT receptor interaction has been conducted using pindolol.

Signaling Pathways

The interaction of bopindolol's active metabolite, pindolol, with 5-HT1A receptors modulates several downstream signaling cascades. As a partial agonist, it can both weakly activate these pathways and antagonize the effects of the endogenous full agonist, serotonin.

Canonical Gαi-Mediated Pathway

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gαi/o). Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Gβγ-Mediated Pathways

The dissociation of the G-protein upon receptor activation also releases the Gβγ subunit complex, which can independently modulate effector proteins. A key Gβγ-mediated effect of 5-HT1A receptor activation is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Experimental Protocols

The characterization of bopindolol's interaction with 5-HT receptors relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of bopindolol and its metabolites for 5-HT receptors.

Materials:

-

Membrane Preparations: Homogenates from tissues or cells expressing the target 5-HT receptor subtype (e.g., rat brain cortex for 5-HT1B, or CHO cells transfected with human 5-HT1A).

-

Radioligand: A high-affinity radioactive ligand for the target receptor (e.g., [125I]iodocyanopindolol for 5-HT1B, [3H]8-OH-DPAT for 5-HT1A).

-

Test Compounds: this compound and its metabolites at various concentrations.

-

Assay Buffer: Typically Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound (bopindolol or metabolite) and the receptor-containing membrane preparation in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor, allowing for the characterization of a compound as an agonist, partial agonist, or antagonist.

Objective: To determine the functional activity (e.g., partial agonism) of pindolol at 5-HT1A receptors.

Materials:

-

Membrane Preparations: As in the radioligand binding assay.

-

[35S]GTPγS: A non-hydrolyzable, radioactive analog of GTP.

-

GDP: Guanosine diphosphate, to ensure a basal state of G-protein activity.

-

Test Compound: Pindolol at various concentrations.

-

Assay Buffer: Typically includes HEPES, NaCl, and MgCl2.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Pre-incubation: Pre-incubate the membrane preparation with GDP in the assay buffer.

-

Incubation: Add the test compound (pindolol) at various concentrations and [35S]GTPγS to initiate the reaction. For antagonist studies, the test compound is added before a known agonist.

-

Reaction Time: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes at 30°C).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and measure the incorporated [35S]GTPγS via scintillation counting.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. From this, determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonist activity, determine the pIC50 or pA2 value.[2][3]

cAMP Accumulation Assay

This assay directly measures the functional consequence of Gαi/o or Gαs-coupled receptor activation by quantifying changes in intracellular cAMP levels.

Objective: To confirm the antagonist or partial agonist effect of pindolol on the 5-HT1A receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Whole Cells: A cell line expressing the target receptor (e.g., HeLa or CHO cells with recombinant human 5-HT1A receptors).

-

Adenylyl Cyclase Stimulator: Forskolin, to induce a measurable level of cAMP.

-

Test Compound: Pindolol at various concentrations.

-

Reference Agonist: 5-HT or another 5-HT1A agonist.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen) for the detection of cAMP.

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in multi-well plates.

-

Pre-treatment: Pre-treat the cells with the test compound (pindolol) for a short period.

-

Stimulation: Add forskolin along with a reference agonist (to measure antagonism) or alone (to measure inverse agonism).

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) to allow for changes in cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen assay kit.

-

Data Analysis: To assess antagonism, determine the ability of pindolol to reverse the inhibition of forskolin-stimulated cAMP accumulation caused by the reference agonist.[4][5]

Conclusion

This compound, primarily through its active metabolite pindolol, interacts with 5-HT receptors, exhibiting notable partial agonist and antagonist activity at the 5-HT1A receptor and binding affinity for the 5-HT1B receptor. The methodologies of radioligand binding, GTPγS binding, and cAMP accumulation assays are crucial for quantifying these interactions and elucidating the functional consequences on downstream signaling pathways. This guide provides the foundational technical information for researchers and professionals in drug development to understand and further investigate the serotonergic pharmacology of bopindolol.

References

- 1. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pindolol antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on Bopindolol Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase research and development of bopindolol fumarate, a non-selective beta-adrenoceptor antagonist. Bopindolol is a prodrug that is rapidly metabolized to its active form, pindolol.[1] This guide compiles and presents key preclinical and Phase I clinical data, focusing on the compound's pharmacodynamics, pharmacokinetics, and safety profile. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes are included to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Mechanism of Action

Bopindolol exerts its pharmacological effects as a non-selective antagonist of beta-1 (β1) and beta-2 (β2)-adrenergic receptors.[2] Its primary active metabolite, 18-502, is a potent beta-blocker.[3][4] The binding of bopindolol and its metabolites to these receptors inhibits the actions of catecholamines like epinephrine and norepinephrine. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2] Additionally, bopindolol exhibits intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[2]

The signaling pathway involves the competitive inhibition of G-protein coupled β-adrenergic receptors. By blocking these receptors, bopindolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This cascade of events ultimately leads to the observed cardiovascular effects.

Pharmacodynamics

Preclinical Findings

Preclinical studies in animal models, including dogs and rats, have demonstrated the potent beta-blocking activity of bopindolol and its metabolites.[3][5][6] Key findings include the dose-dependent inhibition of isoprenaline-induced tachycardia.[3][5]

Clinical Findings

In healthy volunteers and hypertensive patients, bopindolol has been shown to effectively reduce resting and exercise-induced heart rate and blood pressure.[7][8][9] A dose-response relationship has been established for its effect on heart rate, with a plateau observed at higher doses.[10]

Table 1: Preclinical Pharmacodynamic Data for Bopindolol and its Metabolites

| Compound | Animal Model | Parameter | Method | Result | Citation |

| Bopindolol | Conscious Dogs | Inhibition of Isoprenaline-induced Tachycardia | Intravenous administration of isoprenaline (0.1 µg/kg) with and without bopindolol (3-100 µg/kg IV). | Dose-dependent inhibition of tachycardia. | [5] |

| Bopindolol | Pithed Rats | Diastolic Blood Pressure | Intravenous administration. | Reduction in diastolic blood pressure. | [6] |

| Metabolite 18-502 | Anesthetized Open Chest Dogs | Anti-tachycardic Action vs. Propranolol | Inhibition of isoproterenol (0.1 µg/kg, i.v.)-induced tachycardia. | 19 times more potent than propranolol. | [3] |

| Metabolite 18-502 | Anesthetized Open Chest Dogs | Inhibition of Myocardial Oxygen Consumption vs. Propranolol | Inhibition of isoproterenol (0.1 µg/kg, i.v.)-induced increase in oxygen consumption. | 34 times more potent than propranolol. | [3] |

Table 2: Clinical Pharmacodynamic Data for Bopindolol in Hypertensive Patients

| Study Design | Patient Population | Dose | Duration | Primary Endpoint | Result | Citation |

| Single-blind, placebo-controlled | 10 hypertensive subjects | 2 mg orally (acute); 2-4 mg (long-term) | 24 hours (acute); 3 weeks (long-term) | Mean Arterial Pressure (MAP) | Acute: -12% ± 2%; Long-term: -9% ± 2% | [7] |

| Single-blind, placebo-controlled | 10 hypertensive subjects | 2 mg orally (acute) | 24 hours | Heart Rate | -11% ± 2% | [7] |

| Randomized, double-blind, parallel groups | 115 hypertensive patients | 0.5 mg, 1.0 mg, 2.0 mg daily | 28 days | Supine Diastolic Blood Pressure | No clear dose-effect relationship; 0.5 mg on plateau of effect. | [10] |